Home > Products > Building Blocks P11162 > 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid
5-(4-Chlorophenyl)isoxazole-3-carboxylic acid - 33282-22-3

5-(4-Chlorophenyl)isoxazole-3-carboxylic acid

Catalog Number: EVT-323959
CAS Number: 33282-22-3
Molecular Formula: C10H6ClNO3
Molecular Weight: 223.61 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-(4-Chlorophenyl)isoxazole-3-carboxylic acid is a substituted isoxazole-3-carboxylic acid derivative. While it serves as a key intermediate in the synthesis of rimonabant [], an anti-obesity drug, this report focuses solely on its scientific research applications, excluding drug-related information.

Chemical Reactions Analysis

The provided literature primarily focuses on the use of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid as a starting material or intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. One example is its use in the synthesis of rimonabant [].

Applications

Based on the provided papers, the primary application of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid appears to be its utilization as a building block in organic synthesis. Specifically, it acts as a key intermediate in the production of more complex molecules, exemplified by its role in synthesizing rimonabant [].

Compound Description: This compound serves as a key precursor in the synthesis of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylic acid, a crucial intermediate in the production of the anti-obesity drug rimonabant [].

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylic acid

Compound Description: This compound is a key intermediate in the synthesis of rimonabant, an anti-obesity drug. Its synthesis leverages the reactivity of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate with 2,4-dichlorophenylhydrazine hydrochloride, followed by cyclization and hydrolysis [].

Relevance: This compound shares a significant structural resemblance with 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid. Both compounds possess a carboxylic acid group at the 3-position of their respective heterocycles and a 4-chlorophenyl substituent at the 5-position of the heterocyclic ring. The difference lies in the heterocyclic core and an additional 2,4-dichlorophenyl substituent on the pyrazole ring of this compound. This comparison underscores the structural variations possible while maintaining a similar pharmacological target, in this case, likely related to obesity treatment.

2-[4-(3-chlorophenyl) piperazin-1-yl]-1,8-naphthyridine-3-carboxylic acid (7e)

Compound Description: This novel compound acts as a 5-hydroxytryptamine3 (5-HT3) receptor antagonist and demonstrates potential antidepressant and anxiolytic effects in rodent models []. It shows efficacy in tests such as the forced swim test (FST), tail suspension test (TST), and elevated plus maze (EPM).

Relevance: Although this compound belongs to a different chemical class than 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid, both compounds share a carboxylic acid functionality and an aromatic ring system with a chlorine substituent. This commonality, despite their structural differences, suggests that both compounds might interact with similar biological targets, potentially contributing to their observed biological activities.

Properties

CAS Number

33282-22-3

Product Name

5-(4-Chlorophenyl)isoxazole-3-carboxylic acid

IUPAC Name

5-(4-chlorophenyl)-1,2-oxazole-3-carboxylic acid

Molecular Formula

C10H6ClNO3

Molecular Weight

223.61 g/mol

InChI

InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14)

InChI Key

CRTZVRLESCICCT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.